molecular formula C13H22ClN B2658234 (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride CAS No. 1311315-22-6

(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride

Cat. No. B2658234
CAS RN: 1311315-22-6
M. Wt: 227.78
InChI Key: LEHFIORVUPJRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311315-22-6 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride” is 227.78 . The InChI code is 1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 227.78 and an InChI code of 1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .

Scientific Research Applications

Corrosion Inhibition

Amine derivatives, including those similar to (2-Methylpropyl)(1-phenylpropyl)amine hydrochloride, have been explored as corrosion inhibitors. Research by Boughoues et al. (2020) demonstrated that certain amine derivatives exhibit significant corrosion inhibition properties on mild steel in acidic environments. These compounds form a protective film on the metal surface, with their efficiency influenced by the substituent groups on the aromatic ring (Boughoues et al., 2020).

CO2 Capture

Tailoring amine functionalized hybrid ceramics has been investigated for CO2 adsorption applications. Prenzel et al. (2014) highlighted the potential of amine groups in enhancing CO2 sorption capacity, showing that certain amine-functionalized materials could effectively capture CO2, which is crucial for gas separation technologies (Prenzel et al., 2014).

Polymer Science

In the field of polymer science, amine derivatives have been utilized as stabilizers and in the synthesis of novel polymers. Aghamali̇yev et al. (2018) synthesized amine derivatives for use as thermostabilizers in polypropylene, indicating the role these compounds can play in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).

Antimicrobial Activity

Some amine derivatives exhibit antimicrobial properties, which can be leveraged in developing new pharmaceuticals or antiseptic materials. For instance, the study on the effect of N-methyl-bis(3-mesyloxypropyl)amine hydrochloride on Bacillus subtilis by Shimi and Shoukry (1975) reveals the potential antimicrobial application of similar compounds (Shimi & Shoukry, 1975).

Safety and Hazards

The safety information for “(2-Methylpropyl)(1-phenylpropyl)amine hydrochloride” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-N-(1-phenylpropyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-13(14-10-11(2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFIORVUPJRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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